molecular formula C9H7F3O2 B1398928 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid CAS No. 1248611-17-7

2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid

Cat. No. B1398928
CAS RN: 1248611-17-7
M. Wt: 204.15 g/mol
InChI Key: DMPVZKDYYRYKAG-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid is a chemical compound with the molecular formula C9H7F3O2 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid consists of a two carbon backbone with two fluorine atoms attached, along with a phenyl ring that has a fluorine and a methyl group attached . The InChI code for this compound is 1S/C9H7F3O2/c1-5-2-3-6 (10)4-7 (5)9 (11,12)8 (13)14/h2-4H,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 204.15 .

Scientific Research Applications

Chemical Synthesis and Modification

  • Nucleophilic Substitution and Oxidation : Sodium thiophenolate can undergo nucleophilic substitution with 2,2-difluoro-1-bromoalkanes to yield 2,2-difluoroalkyl Ph sulfides, which can be oxidized and further processed to produce various fluorinated alkanals and alkanols (Suga & Schlosser, 1990).

  • Electrochemical Fluorination : Methyl(phenylthio)acetate undergoes efficient electrochemical fluorination using tetrabutylammonium fluoride (TBAF), leading to the formation of mono-fluorinated compounds, a method that also extends to radiofluorination for producing labeled compounds (Balandeh et al., 2017).

  • Difluorocarbene Reagent : Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has been identified as an efficient source of difluorocarbene, showcasing its potential in producing difluorocyclopropane derivatives (Eusterwiemann et al., 2012).

  • Synthesis of N-Acetyl-3-fluoro-neuraminic Acids : Research indicates the potential for synthesizing neuraminic acid derivatives, which are important in various biochemical processes, through reactions involving derivatives of 2,2-difluoro-2-(4-fluoro-2-methylphenyl)acetic acid (Nakajima et al., 1988).

  • Electrocatalytic Hydrogenation : The compound's derivatives are used in electrocatalytic hydrogenation processes, producing aryl-2-propionic acids such as flurbiprofen (Raju et al., 2002).

Structural and Chemical Analysis

  • Crystal Structure Studies : The crystal structure of related compounds, such as 2-Amino-2-(2-fluorophenyl)acetic acid, reveals insights into molecular interactions and configurations, essential for understanding chemical behavior and properties (Burns & Hagaman, 1993).

  • NMR Spectroscopy and Titration : High-resolution NMR spectroscopy and automated NMR-controlled titrations have been used to determine the dissociation constants and chemical shifts of related fluorinated compounds, aiding in the understanding of their reactivity and stability (Uhlemann et al., 2002).

Safety and Environmental Assessment

  • Safety Assessment in Food Contact Materials : EFSA has conducted safety evaluations of substances structurally related to 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid, ensuring their safety in food contact applications under specific conditions (Flavourings, 2014).

  • DFT Study on Reactivity and Acidity : Computational studies, such as DFT, have been employed to analyze the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, providing insights into their chemical behavior (Srivastava et al., 2015).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2-difluoro-2-(4-fluoro-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-4-6(10)2-3-7(5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPVZKDYYRYKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid

CAS RN

1248611-17-7
Record name 2,2-difluoro-2-(4-fluoro-2-methylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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